molecular formula C10H19N2O B2793730 tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate CAS No. 871014-28-7

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Cat. No.: B2793730
CAS No.: 871014-28-7
M. Wt: 183.275
InChI Key: BUXDZYZLGWZRGU-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is a useful research compound. Its molecular formula is C10H19N2O and its molecular weight is 183.275. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

  • Research has demonstrated the importance of similar compounds in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting their role as intermediates in the synthesis of nucleoside analogues (Ober et al., 2004).

Stereoselective Synthesis

  • An efficient stereoselective synthesis method for six stereoisomers of a related compound demonstrates the compound's versatility as a key intermediate in the synthesis of factor Xa inhibitors, which are significant in anticoagulant therapy (Wang et al., 2017).

CO2 Fixation

  • Studies on cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite (t-BuOI) highlight a novel method efficiently leading to cyclic carbamates, which are valuable in various synthetic applications (Takeda et al., 2012).

Diels-Alder Reaction

  • tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, has been used in Diels-Alder reactions, which are fundamental in constructing complex organic frameworks (Padwa et al., 2003).

Anti-Cancer Drug Synthesis

  • A specific carbamate was synthesized as a key intermediate for anti-cancer drugs, showcasing the compound's potential in contributing to the development of therapeutic agents (Hao, 2011).

Photoredox Catalysis

  • Research into the photoredox-catalyzed amination of hydroxyarylenaminones with a versatile amidyl-radical precursor developed in the laboratory has broadened the applications of photocatalyzed protocols for constructing diverse amino compounds (Wang et al., 2022).

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLXPYQWYTZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599998
Record name tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-10-7
Record name tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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